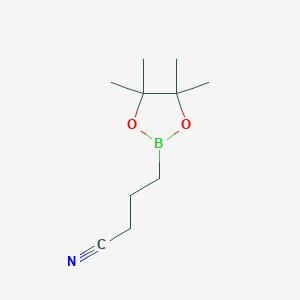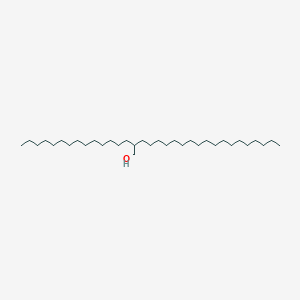
1-Eicosanol, 2-tetradecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Eicosanol, 2-tetradecyl- is a long-chain alcohol that is commonly used in scientific research for its unique properties. This compound is a white crystalline solid that is soluble in water and alcohol. It has a molecular formula of C24H50O and a molecular weight of 354.66 g/mol.
Mechanism Of Action
The mechanism of action of 1-Eicosanol, 2-tetradecyl- is not fully understood. However, it is believed to interact with the lipid bilayer of cell membranes, altering their structure and function. This compound has been shown to increase the fluidity of membranes and to disrupt their integrity. It has also been shown to induce membrane fusion and to promote the formation of lipid domains.
Biochemical And Physiological Effects
1-Eicosanol, 2-tetradecyl- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, allowing for the uptake of hydrophobic compounds. It has also been shown to increase the activity of certain enzymes, such as lipase and phospholipase. In addition, it has been shown to have anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Eicosanol, 2-tetradecyl- in lab experiments is its ability to solubilize hydrophobic compounds. This makes it a useful tool for the study of membrane proteins and other hydrophobic molecules. However, one limitation of this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of 1-Eicosanol, 2-tetradecyl-. One area of research is the development of new lipid-based drug delivery systems. This compound has the potential to improve the solubility and bioavailability of hydrophobic drugs. Another area of research is the study of membrane structure and function. This compound can be used to investigate the role of lipids in membrane organization and dynamics. Finally, the anti-inflammatory and anti-tumor properties of 1-Eicosanol, 2-tetradecyl- warrant further investigation for potential therapeutic applications.
Synthesis Methods
1-Eicosanol, 2-tetradecyl- can be synthesized through the reduction of eicosanoic acid with lithium aluminum hydride. This reaction produces 1-eicosanol, which can then be reacted with tetradecyl bromide to produce 1-Eicosanol, 2-tetradecyl-. The reaction is carried out in anhydrous conditions using a reflux condenser.
Scientific Research Applications
1-Eicosanol, 2-tetradecyl- is commonly used in scientific research as a surfactant and emulsifier. It is used to stabilize oil-in-water emulsions and to solubilize hydrophobic compounds. This compound is also used in the preparation of liposomes and other lipid-based drug delivery systems. In addition, it has been used in the study of membrane structure and function.
properties
CAS RN |
119691-49-5 |
|---|---|
Product Name |
1-Eicosanol, 2-tetradecyl- |
Molecular Formula |
C34H70O |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
2-tetradecylicosan-1-ol |
InChI |
InChI=1S/C34H70O/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34(33-35)31-29-27-25-23-21-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
InChI Key |
HVTNWJPMARCVBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CO |
Other CAS RN |
119691-49-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



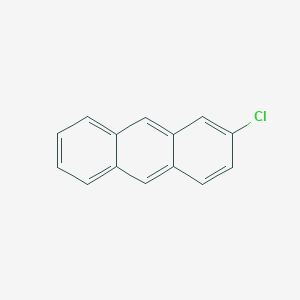
![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
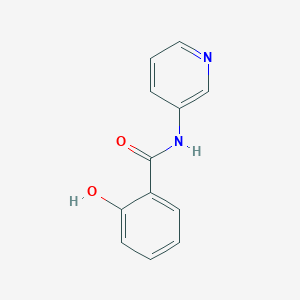
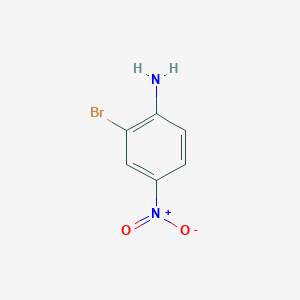
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
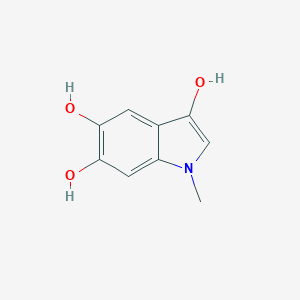
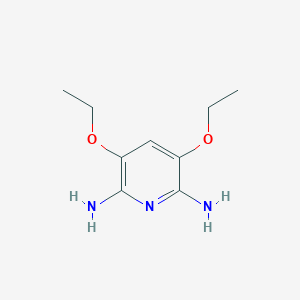
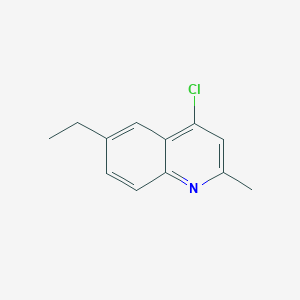
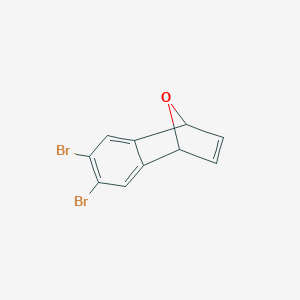
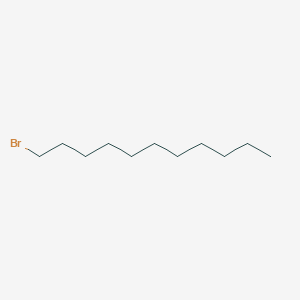
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)
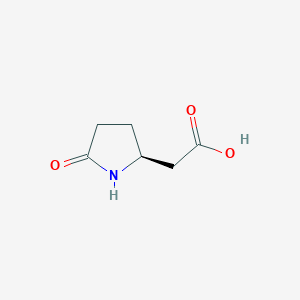
![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)
